Sameridine
Overview
Description
Sameridine is a 4-phenyl piperidine derivative related to the opioid analgesic drug pethidine (meperidine). It has an unusual pharmacological profile, acting as both a local anesthetic and a μ-opioid partial agonist . This compound is currently under development for use in surgical anesthesia, primarily administered by intrathecal infusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sameridine involves the polymerization of functional monomers in the presence of imprint molecules, which are then removed to leave “memory” sites with affinity for the original imprint species .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase extraction using molecularly imprinted polymers. This method allows for the pre-concentration of this compound from larger sample volumes, improving sensitivity and specificity in chromatographic analysis .
Chemical Reactions Analysis
Types of Reactions: Sameridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sameridine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying molecular imprinting and solid-phase extraction techniques.
Biology: Investigated for its potential use as a local anesthetic and analgesic in surgical procedures.
Industry: Employed in the development of highly selective sorption materials for chromatographic analysis.
Mechanism of Action
Sameridine exerts its effects through a dual mechanism of action:
Local Anesthetic: Blocks sodium channels in nerve cells, preventing the transmission of pain signals.
μ-Opioid Partial Agonist: Binds to μ-opioid receptors in the central nervous system, producing analgesic effects without significant respiratory depression.
Comparison with Similar Compounds
Pethidine (Meperidine): An opioid analgesic with similar chemical structure but different pharmacological profile.
Lidocaine: A local anesthetic with similar local anesthetic properties but no opioid activity.
Morphine: A μ-opioid agonist with stronger analgesic effects but higher risk of respiratory depression.
Uniqueness of Sameridine: this compound’s unique combination of local anesthetic and μ-opioid partial agonist properties makes it a promising candidate for surgical anesthesia. Its reduced respiratory depression compared to traditional opioids like morphine offers potential safety advantages .
Properties
IUPAC Name |
N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19/h8-10,12-13H,4-7,11,14-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUGCGYWNSRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162367 | |
Record name | Sameridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143257-97-0 | |
Record name | Sameridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143257-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sameridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sameridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQP2Y50Y6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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